molecular formula C19H21N3O4 B3467326 1-(3,4-dimethoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine

1-(3,4-dimethoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine

Cat. No. B3467326
M. Wt: 355.4 g/mol
InChI Key: RZZLTHKANUCHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine, also known as DPP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

1-(3,4-dimethoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a potent and selective inhibitor of the dopamine transporter, which could lead to the development of new treatments for addiction and other dopamine-related disorders. In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties.

Mechanism of Action

1-(3,4-dimethoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine acts as an inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This mechanism of action is similar to that of cocaine and other drugs of abuse, which also act as dopamine transporter inhibitors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but it has been shown to have an effect on dopamine signaling in the brain. In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, indicating that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dimethoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments is its potency and selectivity as a dopamine transporter inhibitor. This makes it a useful tool for studying dopamine signaling in the brain. However, one limitation is that this compound is a relatively new compound and its effects on other neurotransmitter systems and physiological processes are not well understood.

Future Directions

There are many potential future directions for research on 1-(3,4-dimethoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is the development of new drugs based on the this compound scaffold with improved pharmacological properties. Another area of interest is the study of this compound's effects on other neurotransmitter systems and physiological processes, which could lead to new insights into the mechanisms of addiction and other neurological disorders. Additionally, further research on the anticancer properties of this compound could lead to the development of new cancer treatments.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-25-16-6-5-14(12-17(16)26-2)18(23)21-8-10-22(11-9-21)19(24)15-4-3-7-20-13-15/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZLTHKANUCHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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